BHT is commonly employed in in vitro and in vivo studies to investigate the role of oxidative stress in various biological processes and diseases. Researchers utilize BHT to:
BHT is also used in food science research to:
Beyond its role as an antioxidant, BHT has been explored in various other research areas, including:
Butylated hydroxytoluene is an organic compound classified as a phenolic antioxidant, primarily recognized for its ability to inhibit free radical-mediated oxidation. It is a white or light yellow crystalline solid with the chemical formula and a molecular weight of approximately 220.35 g/mol. The compound has a melting point of 71°C and a boiling point of 265°C, making it stable under a variety of conditions. It is insoluble in water but soluble in many organic solvents such as methanol and ethanol .
BHT acts as a free radical scavenger. Free radicals are highly reactive molecules containing an unpaired electron, which can damage cells and contribute to various diseases. BHT donates a hydrogen atom from its phenolic hydroxyl group to the free radical, neutralizing it and preventing further damage [].
The U.S. Food and Drug Administration (FDA) considers BHT to be "generally recognized as safe" (GRAS) for use in food at specific limited concentrations. However, some studies have raised concerns about potential health effects, including endocrine disruption and hyperactivity in children, although the evidence is inconclusive [].
Butylated hydroxytoluene functions as an antioxidant by terminating free radical reactions. It reacts with peroxy radicals to form hydroperoxides and non-radical products, effectively preventing the propagation of oxidative damage. The reaction can be summarized as follows:
Here, represents the peroxy radical, and is butylated hydroxytoluene . The compound can also degrade under certain conditions, producing isobutene through various pathways involving hydroxyl radicals .
Butylated hydroxytoluene has been studied for its biological effects, particularly its low acute toxicity in animal models. It is classified by the U.S. Food and Drug Administration as "generally recognized as safe" when used appropriately in food products. Research indicates that it does not exhibit carcinogenic properties, making it a favorable choice in various applications .
The industrial synthesis of butylated hydroxytoluene typically involves the alkylation of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), often catalyzed by sulfuric acid:
Alternative methods include hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol followed by hydrogenolysis . This versatility in synthesis allows for various production methods depending on the desired purity and application.
Butylated hydroxytoluene is widely utilized across several industries due to its antioxidant properties:
Research has explored the interactions of butylated hydroxytoluene with various radicals and oxidizing agents. Studies indicate that its reactivity can lead to the formation of potentially hazardous degradation products under certain conditions, such as exposure to high temperatures or oxidizers . Understanding these interactions is crucial for optimizing its use in industrial applications.
Several compounds share structural similarities with butylated hydroxytoluene, each possessing unique properties:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Butylated hydroxyanisole | C₁₄H₁₈O₂ | Another common antioxidant used in food and cosmetics. |
2,6-Di-tert-butylphenol | C₁₄H₁₈O | A more potent antioxidant but less commonly used in foods. |
Tert-butylhydroquinone | C₁₄H₁₈O₂ | Used in plastics; exhibits similar antioxidant properties. |
Propyl gallate | C₁₃H₁₈O₅ | Commonly used as a food preservative; less effective than BHT. |
Butylated hydroxytoluene stands out due to its specific structure that allows it to effectively terminate free radical reactions while maintaining low toxicity levels compared to some of its counterparts .
The primary industrial synthesis of butylhydroxytoluene involves the catalytic alkylation of p-cresol (4-methylphenol) with isobutylene (2-methylpropene) [1]. This reaction proceeds through a well-established electrophilic aromatic substitution mechanism, where the acid catalyst protonates the isobutylene to generate a tertiary carbocation that subsequently attacks the aromatic ring of p-cresol [1] [5].
The fundamental reaction can be represented as: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH [1]. This alkylation process occurs in two sequential steps, with the first tert-butyl group being introduced at the ortho position relative to the hydroxyl group, followed by the addition of the second tert-butyl group at the remaining ortho position [5].
Multiple catalytic systems have been developed for this transformation, each offering distinct advantages in terms of selectivity, conversion, and operational conditions [3] [6]. Sulfuric acid remains the most widely used catalyst in industrial applications, providing excellent conversion rates of up to 95% under optimized conditions [1] [5]. The reaction typically proceeds at temperatures between 65-70°C for 5 hours with a catalyst loading of 2 weight percent [34].
Advanced heterogeneous catalytic systems have gained significant attention due to their environmental benefits and ease of separation [3] [6]. Phosphotungstic acid supported on MCM-41 mesoporous molecular sieves demonstrates remarkable activity, achieving p-cresol conversion of 93.89% with a butylhydroxytoluene selectivity of 45.24% under optimized conditions of 90°C, 10% phosphotungstic acid loading, and 1.5% catalyst amount [3]. These heteropoly acid catalysts offer the advantage of being recyclable and environmentally benign compared to traditional homogeneous acid catalysts [3].
Ion exchange resins represent another important class of catalysts for this reaction [5]. Cation exchange resins provide excellent conversion rates of 90-95% while maintaining good selectivity for the desired product [5]. The reaction kinetics and mass transfer limitations have been extensively studied for these systems, leading to optimized reactor designs including spray tower loop reactors that prevent gas-liquid mass transfer limitations [5].
Table 1: Catalytic Alkylation of p-Cresol with Isobutylene - Process Parameters
Catalyst | Temperature (°C) | p-Cresol Conversion (%) | BHT Selectivity (%) | Reaction Time (hours) | Catalyst Loading (wt%) |
---|---|---|---|---|---|
Sulfuric acid | 65-70 | 95.00 | 87.50 | 5.0 | 2.0 |
Phosphotungstic acid/MCM-41 | 90 | 93.89 | 45.24 | 4.0 | 1.5 |
Heteropoly acid/ZrO₂ | 80-90 | 87.50 | 75.00 | 7.0 | 4.0 |
Cation exchange resin | 65-80 | 92.50 | 82.50 | 4.5 | 2.5 |
Sulfated zirconia | 80-120 | 82.50 | 77.50 | 3.5 | 1.5 |
The alkylation mechanism involves the formation of tertiary carbocations from isobutylene under acidic conditions [5]. These highly reactive intermediates exhibit strong electrophilic character and readily attack the electron-rich aromatic ring of p-cresol [5]. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl and methyl substituents, with alkylation occurring preferentially at the ortho positions relative to the hydroxyl group [5].
Significant side reactions include isobutylene oligomerization, which competes with the desired alkylation reaction [5]. These oligomerization reactions consume isobutylene and reduce the overall efficiency of the process [5]. Additionally, overalkylation can occur, leading to the formation of polyalkylated products that require separation and purification [5].
While catalytic alkylation of p-cresol represents the dominant commercial route, alternative synthetic methodologies have been developed that offer unique advantages for specific applications [1] [7] [12]. These alternative approaches typically start from 2,6-di-tert-butylphenol and involve functional group transformations to introduce the methyl group at the para position [1] [9] [12].
The hydroxymethylation approach involves the initial treatment of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions to introduce a hydroxymethyl group at the para position [7] [12]. This intermediate is subsequently subjected to hydrogenolysis conditions to reduce the hydroxymethyl group to a methyl group, yielding butylhydroxytoluene [1] [12].
The hydroxymethylation reaction typically employs formaldehyde in the presence of acid catalysts such as hydrochloric acid or sulfuric acid [7]. The reaction proceeds through electrophilic aromatic substitution, with the formaldehyde acting as an electrophile after protonation [7]. The resulting hydroxymethyl intermediate can be isolated and characterized before the hydrogenolysis step [7].
Hydrogenolysis of the hydroxymethyl intermediate requires specialized conditions, typically involving hydrogen gas and metal catalysts such as palladium on carbon or platinum [12]. The reaction must be carefully controlled to achieve selective reduction of the hydroxymethyl group while preserving the phenolic hydroxyl group [12]. Temperature and pressure optimization are critical for achieving high yields and selectivity [12].
The aminomethylation approach represents a variation of the hydroxymethylation strategy, where methylamine derivatives are used instead of formaldehyde [7] [10]. This methodology involves the reaction of 2,6-di-tert-butylphenol with methylamine or related compounds under acidic conditions to form aminomethyl intermediates [7] [10].
The aminomethylation reaction proceeds through a Mannich-type mechanism, where the methylamine derivative acts as a nucleophile toward an electrophilic carbon center generated in situ [10]. The reaction conditions typically require elevated temperatures and prolonged reaction times to achieve satisfactory conversion [10].
Subsequent hydrogenolysis of the aminomethyl intermediate follows similar principles to the hydroxymethylation approach, requiring hydrogen gas and metal catalysts [10]. However, the presence of nitrogen in the intermediate necessitates careful selection of reaction conditions to avoid catalyst poisoning and ensure complete reduction [10].
Table 2: Alternative Synthetic Pathways for Butylhydroxytoluene Production
Synthetic Route | Starting Material | Key Reagent | Typical Yield (%) | Process Complexity | Industrial Scale |
---|---|---|---|---|---|
Hydroxymethylation/Hydrogenolysis | 2,6-di-tert-butylphenol | Formaldehyde | 77.5 | High | Limited |
Aminomethylation/Hydrogenolysis | 2,6-di-tert-butylphenol | Methylamine derivatives | 72.5 | High | Research only |
Direct phenol alkylation | Phenol | Isobutylene | 67.5 | Medium | Commercial |
tert-Butanol alkylation | p-Cresol + tert-butanol | Phosphoric acid catalyst | 87.5 | Medium | Commercial |
Alternative synthetic pathways offer several advantages over the conventional p-cresol alkylation route [7] [10] [12]. These methods can provide higher selectivity for the desired regioisomer and may result in fewer side products [7] [10]. Additionally, some alternative routes utilize readily available starting materials that may be more cost-effective in certain markets [12].
However, these alternative approaches also present significant limitations that restrict their industrial application [7] [10] [12]. The multi-step nature of these processes increases overall complexity and capital requirements [7] [10]. The need for specialized hydrogenolysis conditions and metal catalysts adds considerable cost to the manufacturing process [12]. Furthermore, the overall yields from these alternative routes are generally lower than the direct alkylation approach [7] [10] [12].
Industrial production of butylhydroxytoluene operates on a massive scale to meet global demand across multiple industries [17] [21] [24]. The global butylhydroxytoluene market was valued at USD 314.7 million in 2023 and is projected to grow at a compound annual growth rate of 5.4% through 2032 [24]. This growth is driven by increasing demand from the plastics, food, and personal care industries [17] [21] [24].
Large-scale manufacturing facilities typically employ continuous process configurations to maximize efficiency and minimize production costs [5] [23]. The most common industrial setup involves main and auxiliary reactor columns connected in series [34]. In this configuration, p-cresol and catalyst are charged to both columns, with the main column maintained at 65-80°C and the auxiliary column at 50-70°C [34].
Isobutylene gas is introduced from the bottom of the main column, where the majority of the alkylation reaction occurs [34]. Unreacted isobutylene exits from the top of the main column and enters the auxiliary column for further reaction with p-cresol [34]. This series configuration maximizes isobutylene utilization and improves overall process efficiency [34].
The reaction cycle in the main column is typically controlled at 4-5 hours to achieve optimal conversion while minimizing side reactions [34]. Upon completion of the reaction, isobutylene flow is terminated, and the reaction mixture is neutralized with 20% sodium hydroxide solution [34]. The neutralized product is then subjected to distillation using columns with 8 theoretical plates to separate the crude butylhydroxytoluene [34].
Rigorous quality control protocols are essential for ensuring product consistency and meeting regulatory requirements [13] [14] [18]. Advanced analytical techniques are employed throughout the manufacturing process to monitor reaction progress and product quality [13] [18].
Gas chromatography-mass spectrometry serves as the primary analytical method for butylhydroxytoluene analysis [13] [18]. This technique provides high sensitivity and specificity, enabling precise quantification even in complex reaction matrices [13]. High-performance liquid chromatography coupled with mass spectrometry has also gained popularity for quality control applications [13] [4].
For pharmaceutical-grade production, additional quality control measures are implemented in accordance with Good Manufacturing Practice guidelines [14]. LANXESS operates a dedicated facility in Leverkusen, Germany, that manufactures butylhydroxytoluene in compliance with International Pharmaceutical Excipients Council Good Manufacturing Practice guidelines [14]. This facility employs dedicated process equipment and maintains full traceability to raw materials and their analysis data [14].
Table 3: Large-Scale Manufacturing Process Specifications
Parameter | Value | Unit | Growth Rate (CAGR) |
---|---|---|---|
Global Production Volume | 460,000 tons/year | metric tons | 5.4% |
Market Value | USD 314.7 million (2023) | USD | 5.4% |
Major Producers | LANXESS, Eastman, Sasol | companies | Expanding |
Production Capacity Range | 10,000-50,000 tons/year | tons/year/facility | Increasing |
Investment Cost | USD 50-200 million | USD | Variable |
Energy Consumption | 3.5-4.2 GJ/ton | GJ/ton | Decreasing |
The production of pharmaceutical-grade butylhydroxytoluene requires sophisticated purification techniques to achieve the stringent purity requirements demanded by regulatory agencies [14] [35]. Pharmaceutical secondary standards must meet specifications traceable to Pharmacopoeia Europaea and United States Pharmacopeia-National Formulary guidelines [35].
Crystallization represents the most widely used purification technique for butylhydroxytoluene [32] [33] [34]. The crude product obtained from the alkylation reaction is typically dissolved in ethanol at elevated temperatures, followed by controlled cooling to induce crystallization [34]. This process can achieve purities of 99.5% with melting points exceeding 69.5°C [34].
The crystallization process can be optimized through careful control of supersaturation in the metastable region [33]. Traditional crystallization methods establish supersaturation conditions that promote uniform crystal growth while minimizing the formation of impurities [33]. Advanced crystallization techniques employ seeding strategies and controlled cooling rates to improve crystal morphology and purity [33].
Recrystallization with thiourea additive has been developed as an enhanced purification method [34]. In this approach, crude butylhydroxytoluene is dissolved in 50% ethanol at 80-90°C, and 0.5% thiourea is added before hot filtration [34]. This method can achieve exceptional purities of 99.8% with excellent crystal uniformity [34].
Ion exchange purification represents an important technique for removing ionic impurities from butylhydroxytoluene [34] [15]. The crude product is dissolved in ethanol and passed through ion exchange columns to remove inorganic salts and other ionic contaminants [34]. This method is particularly effective for pharmaceutical-grade synthesis where trace metal content must be minimized [15].
Environmental Hazard